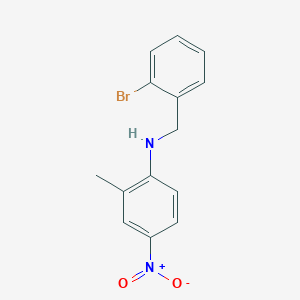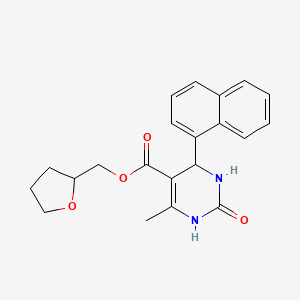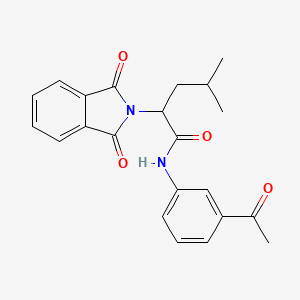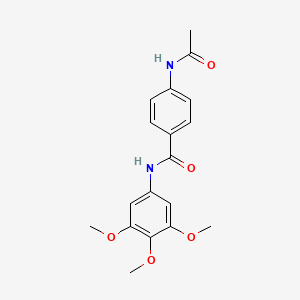![molecular formula C17H18N2OS B5139163 N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5139163.png)
N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide, also known as I-CBP112, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications.
作用机制
N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide works by inhibiting the activity of a protein called CREB-binding protein (CBP). CBP is involved in the regulation of gene expression, and its overactivity has been linked to several diseases, including cancer and neurodegenerative disorders. By inhibiting CBP activity, N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide can prevent the expression of genes that promote disease progression.
Biochemical and Physiological Effects:
N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide can induce apoptosis, or programmed cell death, which can lead to the death of cancer cells. In inflammation research, N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide can reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. In neurodegenerative disorder research, N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide can improve synaptic plasticity, which is important for learning and memory.
实验室实验的优点和局限性
One advantage of using N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide in lab experiments is its specificity for CBP, which can help researchers understand the role of CBP in disease progression. However, one limitation of using N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide is its low solubility in water, which can make it difficult to administer in animal models.
未来方向
There are several future directions for the study of N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to develop more soluble forms of N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide for easier administration in animal models. Additionally, further research is needed to fully understand the mechanism of action of N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide and its effects on gene expression and disease progression.
合成方法
The synthesis of N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide involves several steps, starting with the reaction of 2-isopropylaniline and carbon disulfide to yield 2-isopropylthioaniline. This is followed by the reaction of 2-isopropylthioaniline with benzoyl chloride to form N-(2-isopropylphenyl)benzamide. Finally, the addition of thiourea to N-(2-isopropylphenyl)benzamide results in the formation of N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide.
科学研究应用
N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation research has shown that N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide can reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorder research, N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-[(2-propan-2-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12(2)14-10-6-7-11-15(14)18-17(21)19-16(20)13-8-4-3-5-9-13/h3-12H,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLZZOKXEJJRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5139083.png)
![isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5139091.png)

![6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139111.png)
![N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5139119.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide](/img/structure/B5139127.png)
![2,6-dimethoxy-4-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5139134.png)


![4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5139176.png)
![6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139183.png)

![ethyl 3-[5-methoxy-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B5139189.png)
![4-[(4-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5139193.png)